molecular formula C13H11N3OS B3313967 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one CAS No. 948578-68-5

10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one

Cat. No. B3313967
CAS RN: 948578-68-5
M. Wt: 257.31 g/mol
InChI Key: GFOIJCKIPXCKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one, also known as MPTQ, is a heterocyclic compound and a derivative of pyrimido[4,5-b]quinoline. MPTQ has been synthesized and studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has been shown to have anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one is not fully understood. However, it has been suggested that 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one may exert its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one may also induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of action of 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one in neurodegenerative diseases and inflammation is still under investigation.
Biochemical and Physiological Effects:
10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has been shown to have low toxicity and good solubility in aqueous solutions. It has been shown to be stable under physiological conditions and can easily penetrate cell membranes. 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has been shown to exhibit anti-cancer activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with good yields. 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has been shown to have low toxicity and good solubility in aqueous solutions, making it suitable for in vitro and in vivo experiments. However, 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications. Additionally, the efficacy of 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one in animal models of disease needs to be further investigated.

Future Directions

There are several future directions for research on 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one. One area of research is to further investigate the mechanism of action of 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one in cancer cells, neurodegenerative diseases, and inflammation. This will help to optimize its use in therapeutic applications. Another area of research is to investigate the efficacy of 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one in animal models of disease. This will help to determine its potential use as a therapeutic agent in humans. Additionally, the development of new synthetic methods for 10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one and its derivatives may lead to the discovery of more potent and selective compounds.

properties

IUPAC Name

10-methyl-2-methylsulfanylpyrimido[4,5-b]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18-2)15-12(9)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIJCKIPXCKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methyl-2-methylthio-pyrimido[4,5-b]1,2-dihydroquinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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